molecular formula C8H8BrN3O2S B1428205 (2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester CAS No. 1251008-63-5

(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester

Cat. No. B1428205
CAS RN: 1251008-63-5
M. Wt: 290.14 g/mol
InChI Key: ITGZTUDDMDQTRL-UHFFFAOYSA-N
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Description

“(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester” is a complex organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and one sulfur atom . The presence of these heterocyclic rings suggests that this compound could have interesting biological activities.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group and the potentially aromatic imidazole and thiadiazole rings could influence its solubility, while the bromo group could influence its reactivity .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential in combating microbial infections. Derivatives of imidazo[2,1-b][1,3,4]thiadiazole have shown significant antibacterial and antifungal activities . For instance, certain derivatives demonstrated activity against Staphylococcus aureus , Klebsiella , and Candida albicans at low micromolar concentrations, indicating their potential as antimicrobial agents .

Anticancer Properties

Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been explored for their anticancer properties. The structural similarity to other compounds with known anticancer activity suggests that Ethyl 2-(2-bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetate could be a precursor in synthesizing new anticancer agents .

Antitubercular Activity

The compound’s derivatives have also been reported to possess antitubercular properties. This is particularly important given the increasing resistance of tuberculosis bacteria to existing medications. Research in this area could lead to the development of new treatments for tuberculosis .

Anti-inflammatory and Analgesic Effects

Research has indicated that imidazo[2,1-b][1,3,4]thiadiazole derivatives can exhibit anti-inflammatory and analgesic effects. These properties make them candidates for the development of new pain relief and inflammation management drugs .

Immunomodulatory Effects

Some derivatives closely related to Ethyl 2-(2-bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetate have been investigated for their immunomodulatory effects. This includes the potential to reduce the harmful effects of cytotoxic agents on the immune system, which could be beneficial in treating various immune-related conditions .

Herbicidal Activities

The compound’s derivatives have been explored for their use as herbicides . Their ability to affect plant growth and development suggests potential applications in agriculture for the management of weeds and other unwanted vegetation .

properties

IUPAC Name

ethyl 2-(2-bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O2S/c1-2-14-6(13)3-5-4-12-8(10-5)15-7(9)11-12/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGZTUDDMDQTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C(=N1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester
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(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester
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(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester
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(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester
Reactant of Route 5
(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester
Reactant of Route 6
(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester

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